![molecular formula C24H32N4O4 B6484658 N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 903304-82-5](/img/structure/B6484658.png)
N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide is an organic compound belonging to the class of chemical entities known as anilides. These compounds are characterized by an amide bond attached to an aromatic ring, in this case, a methoxyphenyl group. The compound also features a piperazine ring, which is often seen in pharmaceutical chemistry due to its impact on solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common method involves:
Formation of the intermediate amine: : This step often involves the reaction between a methoxyphenyl derivative and a piperazine, with subsequent modifications to attach the desired functional groups.
Amidation reaction: : This involves reacting the intermediate amine with an acid chloride or an anhydride to form the amide bond. The reaction usually requires a base such as triethylamine and is carried out under mild temperatures.
Final purification: : This is often done using techniques such as recrystallization or column chromatography to isolate the pure compound.
Industrial Production Methods: On an industrial scale, the production may involve similar steps but optimized for large-scale operations. This could include continuous flow reactors to ensure consistent quality and yield, and large-scale purification methods like preparative high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: The compound can undergo several types of chemical reactions, including:
Oxidation: : Usually involving oxidizing agents like hydrogen peroxide or organic peroxides, leading to modifications in the aromatic rings or the piperazine ring.
Reduction: : Often performed using reducing agents such as lithium aluminum hydride, which may lead to the reduction of the amide group.
Substitution Reactions: : These can occur at the methoxyphenyl groups, with common reagents being halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid, at temperatures around 0-50°C.
Reduction: : Lithium aluminum hydride in dry ether, under an inert atmosphere and at low temperatures.
Substitution: : Halogens like bromine or chlorinating agents in the presence of a catalyst or under UV light.
Major Products
Oxidation products often include aldehydes or carboxylic acids.
Reduction typically produces the corresponding alcohol or amine.
Substitution reactions lead to halogenated derivatives or sulfonamides.
Scientific Research Applications
Chemistry: The compound is used as a starting material for synthesizing more complex molecules, particularly in medicinal chemistry. It serves as a scaffold for creating derivatives with potential therapeutic applications.
Biology: Due to the presence of the piperazine ring, the compound is studied for its potential as a neuroactive agent. It is often explored in receptor-binding studies to evaluate its affinity for various neurotransmitter receptors.
Medicine: Preliminary research indicates the compound may exhibit anticancer or antimicrobial properties. Its ability to cross the blood-brain barrier makes it a candidate for neurological research.
Industry: In industry, it might be used as an intermediate in the synthesis of dyes, polymers, or other advanced materials.
Mechanism of Action
The exact mechanism of action of N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide can vary depending on its application. Generally, its biological activity is mediated through interactions with cellular receptors or enzymes.
Molecular Targets and Pathways
Receptor Binding: : The piperazine ring may facilitate binding to G-protein-coupled receptors or ion channels, altering signal transduction pathways.
Enzyme Inhibition: : It could act as an inhibitor for certain enzymes involved in cancer cell proliferation or bacterial cell wall synthesis.
Comparison with Similar Compounds
When compared to similar compounds, N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide stands out due to its unique combination of functional groups, which provide a distinct set of chemical properties and biological activities.
Similar Compounds
N-phenylpiperazines: : Differ mainly in the substitution on the aromatic ring.
Methoxyanilides: : Similar in the methoxy substitution but lack the piperazine ring.
Diamides: : Compounds with similar amide bonds but varying side chains.
Its uniqueness is highlighted in its dual aromatic methoxyphenyl groups combined with a piperazine ring, making it versatile for various synthetic and research applications.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4/c1-27-12-14-28(15-13-27)21(18-8-10-20(31-2)11-9-18)17-26-24(30)23(29)25-16-19-6-4-5-7-22(19)32-3/h4-11,21H,12-17H2,1-3H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOACHZNVOKZAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.